1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide
Overview
Description
This would typically include the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research might also be mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Halide Ion Measurement
Munkonge et al. (2004) described the use of 1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) as a halide-sensitive fluorescent indicator to measure chloride transport in cells. This method provides an alternative to traditional techniques like halide-selective electrode technique, radioisotope efflux assays, and patch-clamp electrophysiology. The fluorescence of MQAE enables quantitative analysis of CFTR function in both cultured and primary human airway epithelial cells (Munkonge et al., 2004).
Micelle Counterion Dissociation Estimation
Asakawa et al. (2001) utilized MQAE for studying micellar counterion dissociation. The fluorescence of MQAE, quenched by chloride ion, allows monitoring of free chloride ion concentration in micellar solutions. This method helps estimate the degree of counterion binding to micelles, providing insights into the characteristics of cationic surfactants, including fluorocarbon ones (Asakawa et al., 2001).
Intracellular Chloride Ion Concentration
Nakajima and Marunaka (2016) explored the role of chloride ions in neurite outgrowth during neuronal differentiation. Using MQAE, they measured intracellular chloride concentrations, finding higher chloride levels at neurite tips compared to cell bodies. This study suggests a positive correlation between chloride concentration and neurite length, highlighting the importance of chloride ions in neuronal development (Nakajima & Marunaka, 2016).
Safety And Hazards
This involves detailing any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
For a specific compound, you might find this information in scientific literature, databases, or textbooks. If you have access to a library or a university database, you could search for review articles or book chapters about the compound. Online databases like PubChem, ChemSpider, and the Protein Data Bank might also have useful information. Always make sure to cite your sources when using information from these resources.
properties
IUPAC Name |
ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLHVISNOIYHR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376350 | |
Record name | MQAE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | |
CAS RN |
162558-52-3 | |
Record name | MQAE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyquinolinium-1-acetic acid ethylester bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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